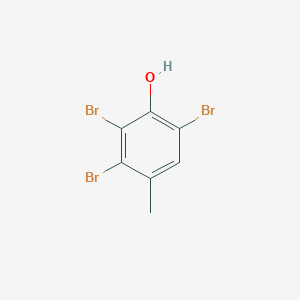

2,3,6-Tribromo-4-methylphenol

Descripción general

Descripción

2,3,6-Tribromo-4-methylphenol is a hydroxytoluene . It is an active compound .

Synthesis Analysis

Bromo 4 methylphenol was synthesized from 4 methylphenol by esterification, bromination and hydrolysis, and the yield was 85.6%. The product was characterized by IR and 1H NMR spectroscopy .Molecular Structure Analysis

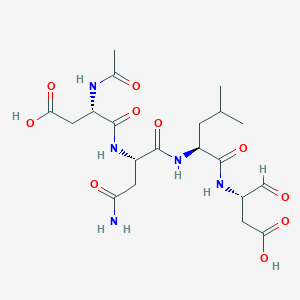

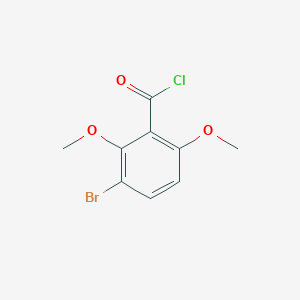

The molecular formula of 2,3,6-Tribromo-4-methylphenol is C7H5Br3O . The molecular weight is 344.83 g/mol . The IUPAC name is 2,3,6-tribromo-4-methylphenol . The InChI is InChI=1S/C7H5Br3O/c1-3-2-4 (8)7 (11)6 (10)5 (3)9/h2,11H,1H3 . The Canonical SMILES is CC1=CC (=C (C (=C1Br)Br)O)Br .Chemical Reactions Analysis

The chemical reactions of 2,3,6-Tribromo-4-methylphenol are not well documented in the literature. More research is needed to understand its chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3,6-Tribromo-4-methylphenol are not well documented in the literature. More research is needed to understand its physical and chemical properties .Aplicaciones Científicas De Investigación

Radical-Scavenging Activity

2,3,6-Tribromo-4-methylphenol, a brominated phenol, has been isolated from marine red algae like Symphyocladia latiuscula. This compound, along with other similar bromophenols, has demonstrated significant radical-scavenging activity. These bromophenols are highly potent, with IC50 values ranging from 8.1 to 24.7 µM, compared to the known positive control butylated hydroxytoluene (BHT) with an IC50 of 81.8 µM (Duan, Li, & Wang, 2007).

Antibacterial Properties

Some derivatives of 2,3,6-Tribromo-4-methylphenol have shown inhibitory activity against Staphylococcus aureus. Specifically, 2,3,6-Tribromo-4,5-dihydroxybenzyl ethyl ether and its analogs were tested for antibacterial properties and showed significant inhibitory effects (Xu, Song, Fan, Fang, & Shi, 2009).

Anti-Diabetic Potential

Several studies have focused on the anti-diabetic potential of 2,3,6-Tribromo-4,5-dihydroxybenzyl derivatives from marine algae like Symphyocladia latiuscula. These compounds inhibit tyrosine phosphatase 1B (PTP1B) and α-glucosidase, enzymes involved in diabetes management. They have shown potential as novel anti-diabetic drugs due to their ability to enhance insulin sensitivity and glucose uptake (Paudel, Seong, Park, Jung, & Choi, 2019).

Aldose Reductase Inhibitory Effects

In the context of aldose reductase inhibition, which is significant in managing diabetic complications, 2,3,6-Tribromo-4-methylphenol derivatives have shown considerable effectiveness. This activity is crucial in thedevelopment of therapeutic strategies for diabetic complications (Wang, Okada, Shi, Wang, & Okuyama, 2005).

Carbonic Anhydrase Inhibitory Properties

Bromophenols, including those related to 2,3,6-Tribromo-4-methylphenol, have been studied for their carbonic anhydrase inhibitory properties. This enzyme is significant in various physiological processes and these compounds, therefore, have potential therapeutic implications in conditions like glaucoma, epilepsy, and osteoporosis (Balaydın, Soyut, Ekinci, Göksu, Beydemir, Menzek, & Şahin, 2012).

Antioxidant Activity

A number of bromophenols, including derivatives of 2,3,6-Tribromo-4-methylphenol, isolated from marine algae, have shown potent antioxidant activities. These properties are evaluated in various biochemical and cellular assays, indicating their potential in oxidative stress management (Olsen, Hansen, Isaksson, & Andersen, 2013).

Potential in Molecular Imprinting Technology

Molecularly imprinted technology has utilized 2,4,6-Tribromophenol, a structurally related compound, to create novel electrochemical sensors. These sensors show excellent selective recognition ability and potential for detecting tribromophenol in various environments (Ma, Wu, Huang, Wu, Xiang, & Chen, 2015).

Antifouling Activity

In marine environments, certain bromophenols derived from sponges, including those structurally related to 2,3,6-Tribromo-4-methylphenol, exhibit significant antifouling activity. This property is crucial in preventing the undesirable accumulation of organisms on submerged surfaces, suggesting potential applications in marine coatings and environmental management (Ortlepp, Pedpradap, Dobretsov, & Proksch, 2008).

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition . This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .

Direcciones Futuras

Propiedades

IUPAC Name |

2,3,6-tribromo-4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br3O/c1-3-2-4(8)7(11)6(10)5(3)9/h2,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTGDPJRWRYCBFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1Br)Br)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80503983 | |

| Record name | 2,3,6-Tribromo-4-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80503983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,6-Tribromo-4-methylphenol | |

CAS RN |

36776-51-9 | |

| Record name | 2,3,6-Tribromo-4-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80503983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is 2,3,6-tribromo-4-methylphenol synthesized according to the research?

A1: The research paper describes a novel synthesis of 2,3,6-tribromo-4-methylphenol through a rearrangement reaction. [] Specifically, 2,4,6-tribromo-4-methylcyclohexa-2,5-dienone undergoes rearrangement in the presence of trifluoromethanesulfonic acid to yield 2,3,6-tribromo-4-methylphenol. This highlights the potential of utilizing dienone rearrangements in acidic conditions for the synthesis of specific bromophenol isomers.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxamide](/img/structure/B1354505.png)

![1,4-Dioxaspiro[4.4]nonan-6-ylmethanol](/img/structure/B1354515.png)

![N-[3-(methylamino)propyl]oxolane-2-carboxamide](/img/structure/B1354531.png)